4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been synthesized from furan-2-carboxylic acid hydrazide .
Synthesis Analysis
While specific synthesis information for “4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide” is not available, similar compounds such as 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H[1,2,4]-triazole-3-thiol have been synthesized from furan-2-carboxylic acid hydrazide .作用機序
Target of Action
It’s known that isoxazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities and therapeutic potential.
Mode of Action
The isoxazole ring in the compound is known to impart different activities . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Isoxazole derivatives are known to have a wide spectrum of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have similar effects.
実験室実験の利点と制限
FIPI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, making it a promising target for drug development. However, FIPI has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, it may have off-target effects on other enzymes that share structural similarities with 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide.
将来の方向性
FIPI has several potential future directions for research. One direction is to develop more potent and selective 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide inhibitors that have a longer half-life in vivo. Another direction is to investigate the potential therapeutic applications of FIPI in other diseases, including autoimmune diseases and metabolic disorders. Finally, the development of FIPI as a therapeutic agent requires further preclinical and clinical studies to evaluate its safety and efficacy in humans.
合成法
FIPI can be synthesized using a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-furancarboxylic acid with hydrazine to form 5-(furan-2-yl)isoxazole. This intermediate is then reacted with 4-fluorobenzoyl chloride to form the final product, 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide.
科学的研究の応用
FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. 4-fluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been shown to play a critical role in cancer cell proliferation, migration, and invasion, making it a promising target for cancer therapy. FIPI has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells.
FIPI has also been shown to have potential therapeutic applications in cardiovascular diseases. This compound has been shown to play a critical role in the development of atherosclerosis, a condition characterized by the buildup of plaque in the arteries. FIPI has been shown to inhibit the progression of atherosclerosis in animal models.
In addition, FIPI has been shown to have potential therapeutic applications in neurological disorders, including Alzheimer's disease and Parkinson's disease. This compound has been shown to play a critical role in the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. FIPI has been shown to reduce the formation of amyloid-beta plaques in animal models.
特性
IUPAC Name |
4-fluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-11-5-3-10(4-6-11)15(19)17-9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDUMKILASRQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。